1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
Typically, a description of a compound would include its IUPAC name, other names or synonyms it might be known by, and its role or use (for example, whether it’s used in medicine, industry, research, etc.).
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, reagents, and conditions required, as well as the steps of the reaction.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atoms, bonds, and functional groups. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would include properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Antimicrobial and Anticancer Research
The synthesis of new compounds with the core structure similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide has been a significant area of research. These compounds are primarily investigated for their antimicrobial and anticancer properties. For instance, the creation of pyridine derivatives demonstrates considerable antibacterial activity, highlighting the potential of such compounds in combating microbial infections (Patel & Agravat, 2009). Similarly, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown anti-inflammatory and analgesic properties, suggesting their utility in pharmaceutical applications (Abu‐Hashem et al., 2020).
Anticancer Agents Development
The synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole for their anticancer activities is another vital research direction. These compounds, through sequential synthesis and evaluation, have been identified as promising anticancer agents, with some showing significant inhibitory effects against cancer cell lines (Rehman et al., 2018). This research underscores the potential of such chemical structures in developing new treatments for cancer.
Gastrointestinal Motility Enhancement
Research into benzamide derivatives as selective serotonin 4 receptor agonists has yielded compounds that accelerate gastric emptying and increase the frequency of defecation, offering potential as novel prokinetics with reduced side effects (Sonda et al., 2004). This aspect of research highlights the chemical's role in improving gastrointestinal health.
Design and Synthesis for Mycobacterium tuberculosis Inhibition
Compounds designed through molecular hybridization, featuring ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, have been evaluated for their efficacy against Mycobacterium tuberculosis. This research represents a critical step towards developing new treatments for tuberculosis, showcasing the versatility of the chemical structure in addressing various health challenges (Jeankumar et al., 2013).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.
Future Directions
This could involve potential future research directions, such as new reactions, uses, or modifications of the compound.
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S3/c1-26-12-3-2-4-13-16(12)20-18(27-13)21-17(23)11-7-9-22(10-8-11)29(24,25)15-6-5-14(19)28-15/h2-6,11H,7-10H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBLBKWZMQFSBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide |
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